5-(4-(Tert-butyl)phenyl)isoxazol-3-amine
Description
Significance of the Isoxazole (B147169) Scaffold in Heterocyclic Chemistry Research
The isoxazole ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions. ijpca.orgipinnovative.com This arrangement imparts unique physicochemical properties, making the isoxazole scaffold a crucial pharmacophore in drug discovery. researchgate.net The inclusion of an isoxazole moiety in a molecule can enhance its biological activity, improve pharmacokinetic profiles, and reduce toxicity. bohrium.comdaneshyari.com The structural features of the isoxazole ring allow for a variety of non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are critical for binding to biological targets. edu.krd
The versatility of the isoxazole scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. daneshyari.comnih.gov These activities include anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and anticonvulsant properties. researchgate.netnih.govnih.govresearchgate.netrsc.org Consequently, the isoxazole ring is a core component of numerous commercially available drugs. daneshyari.comedu.krdwikipedia.org The relative ease of synthesis, often through 1,3-dipolar cycloaddition reactions, further enhances its utility as a foundational structure in the development of new therapeutic agents. researchgate.netedu.krdwikipedia.org
| Drug Name | Therapeutic Application | Reference |
|---|---|---|
| Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) | ijpca.orgwikipedia.org |
| Leflunomide | Antirheumatic | ijpca.orgwikipedia.org |
| Sulfisoxazole | Antibacterial | daneshyari.com |
| Cloxacillin / Dicloxacillin | Beta-lactamase-resistant antibiotics | wikipedia.org |
| Danazol | Androgen AAS | wikipedia.org |
Overview of the 3-Aminoisoxazole (B106053) Motif in Chemical Biology and Drug Discovery Research
The 3-aminoisoxazole motif, where an amine group is attached to the C3 position of the isoxazole ring, is a particularly important structural unit in chemical biology and medicinal chemistry. It serves as a versatile reagent and starting material for the synthesis of more complex molecules. scientificlabs.co.uk For instance, it has been used in the preparation of advanced cephem antibiotics and various N-substituted isoxazole derivatives. scientificlabs.co.uk
Beyond its role in synthetic chemistry, 3-aminoisoxazole has been implicated in prebiotic chemistry research. It is considered a key reactive species in a proposed pathway for the simultaneous formation of pyrimidine (B1678525) and purine (B94841) ribonucleotides, a central concept in the "RNA-world" hypothesis regarding the origin of life. mdpi.comnih.gov This suggests its potential importance as a fundamental building block for biomolecules. mdpi.com In drug discovery, derivatives of 3-aminoisoxazole have been synthesized and evaluated for a range of biological activities, including antileishmanial and antibacterial effects, highlighting the therapeutic potential of this specific motif. researchgate.net
| Area of Research | Application of 3-Aminoisoxazole Motif | Reference |
|---|---|---|
| Medicinal Chemistry | Starting material for antibiotics (e.g., cephem derivatives) | scientificlabs.co.uk |
| Synthetic Chemistry | Reagent for synthesis of N-(isoxazol-3-yl) derivatives | scientificlabs.co.uk |
| Prebiotic Chemistry | Key precursor in the "RNA-world" hypothesis for ribonucleotide formation | mdpi.comnih.gov |
| Drug Discovery | Core structure for developing novel antileishmanial and antibacterial agents | researchgate.net |
Contextualizing 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine as a Research Candidate and Building Block
This compound is a specific chemical entity that serves as a high-value intermediate in the synthesis of complex, biologically active molecules. amazonaws.com Its structure is characterized by the 3-aminoisoxazole core substituted at the C5 position with a 4-(tert-butyl)phenyl group. This bulky, lipophilic group can play a significant role in the binding affinity and selectivity of the final compound.
The most prominent application of this compound is as a key building block in the synthesis of Quizartinib (AC220). nih.govacs.org Quizartinib is a highly potent and selective second-generation FMS-like tyrosine kinase-3 (FLT3) inhibitor investigated for the treatment of Acute Myeloid Leukemia (AML). nih.govacs.org In the structure of Quizartinib, the this compound moiety is used to form the N-(5-tert-butyl-isoxazol-3-yl) portion of the urea-based linker, which is critical for the drug's inhibitory activity. amazonaws.comnih.gov This specific application underscores the compound's importance not as an end-product itself, but as a crucial component enabling the construction of targeted and efficacious kinase inhibitors in modern cancer research.
| Properties of this compound | |
|---|---|
| Chemical Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| Primary Role | Synthetic Intermediate / Building Block |
| Notable Application | Precursor for the synthesis of Quizartinib (AC220) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)15-16-11/h4-8H,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRNFSBEFLDJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Tert Butyl Phenyl Isoxazol 3 Amine and Analogous Structures
Established Strategies for Isoxazole (B147169) Ring Formation
The formation of the isoxazole ring is a well-explored area of heterocyclic chemistry, with several robust methods available for its construction. These strategies often provide a versatile platform for the synthesis of a wide array of substituted isoxazoles.
1,3-Dipolar Cycloaddition Reactions
One of the most powerful and widely employed methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. mdpi.comresearchgate.net This reaction is a prime example of a 1,3-dipolar cycloaddition, offering a high degree of regioselectivity and functional group tolerance. The nitrile oxide, an unstable intermediate, is typically generated in situ from the corresponding aldoxime using an oxidizing agent, or from a hydroximoyl chloride via dehydrohalogenation.
The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of a 3,5-disubstituted isoxazole. The regioselectivity of this cycloaddition is governed by both steric and electronic factors of the reactants. For instance, the reaction of an aryl nitrile oxide with a simple terminal alkyne will typically place the aryl group at the 3-position and the substituent from the alkyne at the 5-position of the resulting isoxazole ring.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile | Key Feature | Reference |
|---|---|---|---|
| Aldoxime | Alkyne/Alkyne | Forms 3,5-disubstituted isoxazoles | mdpi.com |
| Hydroximoyl chloride | Alkyne | Generated in situ via dehydrohalogenation | chim.it |
| α-Nitroketone | Alkenes/Alkynes | Dehydration yields nitrile oxide for cycloaddition | nih.gov |
Condensation Reactions with Hydroxylamine (B1172632)
Another classical and highly effective method for constructing the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine. This approach is particularly relevant for the synthesis of 3-aminoisoxazoles. The reaction of β-ketonitriles with hydroxylamine provides a direct route to 3-aminoisoxazoles. The regioselectivity of the cyclization can often be controlled by the reaction conditions.
For example, the reaction of a β-ketonitrile with hydroxylamine can proceed via initial attack of the hydroxylamine at either the ketone or the nitrile functionality. Subsequent cyclization and dehydration then lead to the formation of the isoxazole ring. Careful control of pH and temperature can favor one pathway over the other, allowing for the selective synthesis of either 3-amino or 5-aminoisoxazole isomers.
Metal-Free and Green Chemistry Approaches in Isoxazole Synthesis
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. In the context of isoxazole synthesis, this has translated into the exploration of metal-free and green chemistry approaches. mdpi.com Many traditional 1,3-dipolar cycloaddition reactions are performed without the need for a metal catalyst.
Furthermore, the use of greener solvents, such as water or ethanol, and alternative energy sources like microwave irradiation or ultrasound, has been explored to reduce the environmental impact of isoxazole synthesis. These approaches often lead to shorter reaction times, higher yields, and simpler work-up procedures. The development of one-pot, multi-component reactions for the synthesis of isoxazoles is another area of active research, as these methods improve atom economy and reduce waste.
Targeted Synthesis of 3-Aminoisoxazole (B106053) Derivatives
The synthesis of the specific target molecule, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, requires a strategy that allows for the precise placement of the amino group at the 3-position and the bulky 4-(tert-butyl)phenyl moiety at the 5-position.
Formation of the 3-Amino Functionality
As mentioned previously, the reaction of β-ketonitriles with hydroxylamine is a primary method for the synthesis of 3-aminoisoxazoles. This reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization. The nitrile group provides the nitrogen atom for the 3-amino functionality.
Alternative methods for introducing the 3-amino group include the chemical transformation of other functional groups on a pre-formed isoxazole ring. For instance, a 3-carboxyisoxazole could potentially be converted to a 3-aminoisoxazole via a Curtius, Hofmann, or Schmidt rearrangement. However, the direct synthesis from a β-ketonitrile is often more efficient.
Introduction of the 4-(Tert-butyl)phenyl Moiety at the 5-Position
The introduction of the 4-(tert-butyl)phenyl group at the 5-position of the isoxazole ring is a crucial step in the synthesis of the target compound. In the context of the β-ketonitrile route, this requires the synthesis of the corresponding β-ketonitrile precursor, which is 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile. nih.gov This precursor can be synthesized through various methods, such as the Claisen condensation of 4-tert-butylacetophenone with a source of the cyano group.
Once the 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile is obtained, its reaction with hydroxylamine under appropriate conditions would lead to the formation of this compound.
An alternative strategy for introducing the 5-aryl group is through palladium-catalyzed cross-coupling reactions. For example, a 5-haloisoxazole-3-amine could be coupled with 4-(tert-butyl)phenylboronic acid under Suzuki coupling conditions. This approach offers a modular way to introduce a variety of aryl groups at the 5-position.
Table 2: Key Synthetic Transformations for this compound
| Reaction Step | Starting Material | Reagent | Product | Reference |
|---|---|---|---|---|
| β-Ketonitrile Synthesis | 4-tert-Butylacetophenone derivative | Cyano-source (e.g., ethyl cyanoacetate) | 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile | rsc.org |
| Isoxazole Ring Formation | 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile | Hydroxylamine | This compound | Analogous reactions well-established |
| Cross-Coupling (Alternative) | 5-Haloisoxazol-3-amine | 4-(tert-butyl)phenylboronic acid | This compound | General Palladium-catalyzed methods |
Regioselectivity and Stereocontrol in the Synthesis of Substituted Isoxazoles
The synthesis of substituted isoxazoles, such as this compound, requires precise control over the placement of substituents on the heterocyclic ring, a concept known as regioselectivity. The primary and most versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, typically between a nitrile oxide and an alkyne or alkene. nih.gov The regiochemical outcome of this reaction—determining whether a 3,5-disubstituted, 3,4-disubstituted, or other isomeric product is formed—is highly dependent on the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile (the alkyne or alkene).
One of the most common routes to 3,5-disubstituted isoxazoles involves the reaction of a terminal alkyne with a nitrile oxide. organic-chemistry.org For instance, a copper(I)-catalyzed reaction between in-situ generated nitrile oxides and terminal acetylenes provides a reliable and mild method for producing 3,5-disubstituted isoxazoles with high regioselectivity. nih.govorganic-chemistry.org Similarly, gold(III) chloride has been used as a catalyst for the cycloisomerization of α,β-acetylenic oximes, which allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the starting materials. organic-chemistry.org
The choice of reaction conditions and substrates plays a critical role in directing the regioselectivity. Methodologies have been developed for the regioselective synthesis of four different series of isoxazole regioisomers starting from β-enamino diketones and hydroxylamine hydrochloride. nih.gov Control over the final substitution pattern was achieved by systematically varying the reaction solvent, the use of a base like pyridine, or the addition of a Lewis acid such as BF₃·OEt₂. nih.gov These variations influence which carbonyl group of the diketone preferentially reacts with the nitrogen of the hydroxylamine, thereby dictating the final positions of the substituents on the isoxazole ring. nih.gov
Another strategy to control regioselectivity involves using vinylphosphonates that bear a leaving group. This approach has been used to obtain 3,5- and 3,4-disubstituted isoxazoles in good yields. rsc.org Furthermore, an electrophilic cyclization of 2-alkyn-1-one O-methyl oximes provides a pathway to 3,5-disubstituted 4-halo(seleno)isoxazoles under mild conditions, which avoids the potential regiochemical ambiguities of traditional cycloaddition methods. organic-chemistry.org
While the aromatic nature of the isoxazole ring itself precludes stereocenters within the ring, stereocontrol is crucial when synthesizing isoxazoline (B3343090) precursors or when chiral centers are present on the substituents. The 1,3-dipolar cycloaddition of nitrile oxides to alkenes can generate stereocenters, and the stereochemical course of this reaction can be controlled. nih.gov For example, the cycloaddition of acetonitrile (B52724) oxide to both cis- and trans-steroidal alkenes has been investigated, revealing that different diastereoisomers of the resulting isoxazolines can be prepared as major products by selecting the appropriate alkene geometry. nih.gov These isoxazoline intermediates can then be aromatized to isoxazoles if desired. Base-induced ring cleavage of isoxazole precursors has also been used for the stereoselective synthesis of Z-β-siloxyacrylonitriles, demonstrating how the isoxazole ring can be a tool in stereocontrolled synthesis. tandfonline.com
| Synthetic Method | Reactants | Key Features/Catalyst | Regiochemical Outcome | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Oxides + Terminal Alkynes | Copper(I) catalysis | 3,5-Disubstituted isoxazoles | nih.govorganic-chemistry.org |
| Cyclocondensation | β-Enamino diketones + Hydroxylamine | Solvent, Base (Pyridine), or Lewis Acid (BF₃·OEt₂) control | Access to 3,4-, 4,5-, and 3,4,5-substituted isoxazoles | nih.gov |
| Cycloisomerization | α,β-Acetylenic oximes | AuCl₃ catalysis | Selective for 3-, 5-, or 3,5-disubstituted isoxazoles | organic-chemistry.org |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oximes + Electrophile (e.g., ICl) | Mild conditions, high efficiency | 3,5-Disubstituted 4-haloisoxazoles | organic-chemistry.org |
Derivatization and Functionalization Strategies for Structural Modification
The isoxazole ring and its substituents offer multiple sites for derivatization and functionalization, allowing for the synthesis of a diverse library of analogues from a common core structure like this compound. chemicalbook.com Isoxazoles are electron-rich aromatic systems, and their weak N-O bond makes them valuable synthetic intermediates for further transformations. nih.gov
The 3-amino group is a primary site for modification. This amine can readily react with various electrophiles. For example, 5-methylisoxazol-3-amine, a close structural analogue, reacts with activated enol ethers such as diethyl ethoxymethylenemalonate (EMM) to form isoxazolylenamines. These intermediates can then undergo intramolecular cyclization to yield fused isoxazolopyrimidinone systems. The 3-amino group can also participate in one-pot Mannich-type reactions. The reaction of 5-methylisoxazol-3-amine with an aldehyde and a dialkyl phosphite (B83602) yields α-aminophosphonates, demonstrating a straightforward method for introducing phosphorus-containing moieties. mdpi.com
A particularly common and significant derivatization is the formation of ureas. The synthesis of N-(5-tert-Butyl-isoxazol-3-yl)-N'-[4-(imidazo[2,1-b] nih.govnanobioletters.combenzothiazol-2-yl)phenyl]urea has been reported, showcasing the reaction of the 3-amino group with an isocyanate to form a urea (B33335) linkage. amazonaws.com This strategy is widely used in medicinal chemistry to connect different molecular fragments.
Functionalization can also occur on the isoxazole ring itself, although this is generally more challenging than derivatizing the amino group. nanobioletters.com Electrophilic aromatic substitution is difficult due to the low nucleophilicity of the isoxazole ring. nanobioletters.com However, functionalization can be achieved through other means. For instance, selective fluorination of a 3-isopropoxyisoxazole derivative at the 4-position was accomplished via lithiation with n-BuLi followed by quenching with N-fluorobenzenesulfonimide (NFSI). iucr.org This demonstrates that deprotonation can be used to introduce electrophiles at specific positions on the ring.
The substituents on the isoxazole ring can also be modified. For example, 5-cyanoisoxazoles are versatile intermediates. acs.org The cyano group at the 5-position can be substituted by N-nucleophiles, while a nitro group at the 4-position can be displaced by S-nucleophiles, showcasing the potential for selective aromatic nucleophilic substitution (SNAr) reactions to introduce new functional groups. acs.org The isoxazole ring itself can be used as a masked 1,3-dicarbonyl equivalent; reductive cleavage of the N-O bond can unmask β-enaminoketones or other functionalities, providing a route to different classes of compounds. tandfonline.comchemicalbook.com
| Reaction Type | Starting Material/Site | Reagents | Product Class | Reference |
|---|---|---|---|---|
| Condensation/Cyclization | 3-Amino-5-methylisoxazole | Diethyl ethoxymethylenemalonate (EMM) | Isoxazolo[2,3-a]pyrimidinones | |
| Mannich-type Reaction | 3-Amino-5-methylisoxazole | Aldehyde, Dialkyl phosphite | α-Aminophosphonates | mdpi.com |
| Urea Formation | N-(5-tert-Butyl-isoxazol-3-yl)amine | Aryl isocyanate | N,N'-Disubstituted ureas | amazonaws.com |
| Ring Halogenation | Isoxazole C4-position | 1. n-BuLi 2. N-fluorobenzenesulfonimide (NFSI) | 4-Fluoroisoxazoles | iucr.org |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Cyano-4-nitroisoxazole | N-nucleophiles or S-nucleophiles | 5-Amino or 4-Thioether substituted isoxazoles | acs.org |
Molecular and Theoretical Investigations of 5 4 Tert Butyl Phenyl Isoxazol 3 Amine
Computational Chemistry and Modeling Approaches
Computational modeling has become an indispensable part of modern chemical and pharmaceutical research. By simulating molecular properties and interactions, these approaches can predict biological activities, explain structure-activity relationships, and rationalize experimental outcomes. For the 5-(4-(tert-butyl)phenyl)isoxazol-3-amine scaffold, various modeling techniques have been applied to explore its potential as a pharmacologically active agent.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods are used to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of compounds like this compound.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G or 6-311++G(d,p), can accurately predict structural parameters including bond lengths and angles. researchgate.netresearchgate.net For phenylisoxazole derivatives, the calculated geometries have shown good agreement with experimental data obtained from X-ray crystallography. researchgate.net
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. multidisciplinaryjournals.com For isoxazole (B147169) derivatives, DFT has been employed to calculate this energy gap, providing insights into their potential pharmaceutical activities. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. researchgate.net These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. The negative potential regions, associated with electrophilic reactivity, and positive regions, linked to nucleophilic reactivity, highlight the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding with biological targets. researchgate.net
Table 1: Representative Parameters from DFT Calculations for Phenylisoxazole Scaffolds
| Calculated Property | Typical Method/Basis Set | Significance |
|---|---|---|
| Optimized Geometry | DFT (B3LYP/6-311G) | Predicts stable 3D structure, bond lengths, and angles. researchgate.net |
| HOMO-LUMO Energy Gap | DFT (B3LYP, CAM-B3LYP) | Indicates chemical reactivity and stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT (B3LYP/6-311) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net |
This table is illustrative, based on typical calculations for related structures.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. Isoxazole derivatives have been extensively studied using molecular docking against a wide array of biological targets. nih.govmdpi.com
A notable example closely related to the title compound is N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] mdpi.comnih.govbenzothiazol-2-yl]phenyl}urea, also known as AC220 or quizartinib. nih.govacs.org This compound, which features the 5-tert-butyl-isoxazol-3-amine core, is a potent and selective inhibitor of FMS-like Tyrosine Kinase-3 (FLT3), a target for acute myeloid leukemia (AML). nih.gov Docking studies of such compounds into the active site of FLT3 kinase help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their high binding affinity and inhibitory activity.
The 5-phenylisoxazole (B86612) scaffold has been docked against numerous other targets, demonstrating its versatility. These include:
Farnesoid X Receptor (FXR): Isoxazole derivatives have been identified as FXR agonists, and docking studies have revealed key hydrophobic interactions within the receptor's binding domain. mdpi.comresearchgate.net
Xanthine Oxidase: Certain 5-phenylisoxazole-3-carboxylic acid derivatives are potent inhibitors of this enzyme, and modeling has provided insights into their binding mode. nih.gov
Cytochrome P450 (CYP) Enzymes: Docking studies have been used to predict the inhibitory potential of novel isoxazoles against various CYP450 isoforms, which is crucial for assessing potential drug-drug interactions. tandfonline.com
Topoisomerase II: This enzyme has been identified as a potential target for isoxazole analogues, with docking studies predicting favorable binding energies. pnrjournal.com
These studies collectively indicate that the this compound structure has significant potential to interact with various biological macromolecules. The bulky, hydrophobic tert-butyl group is likely to play a crucial role in binding, potentially fitting into hydrophobic pockets within receptor active sites to enhance affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent molecules.
For isoxazole derivatives, both 2D and 3D-QSAR studies have been successfully applied. nih.govresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These techniques generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.comresearchgate.net
A 3D-QSAR study on isoxazole derivatives acting as FXR agonists revealed that hydrophobic features at certain positions are crucial for agonistic activity. mdpi.comresearchgate.net This finding is highly relevant to this compound, as the tert-butyl group provides a significant hydrophobic character. The QSAR model suggests that such a bulky, hydrophobic group at the 5-position of the isoxazole ring could be beneficial for activity against certain targets.
QSAR models are typically built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. researchgate.net A good correlation between observed and predicted activities indicates a robust model. nih.gov Such models for isoxazole derivatives have been developed for various activities, including anti-inflammatory and antiviral effects, providing a framework for predicting the potential of new analogues. researchgate.netresearchgate.net
Table 2: QSAR Modeling Approaches for Isoxazole Derivatives
| QSAR Method | Key Features | Application Example | Reference |
|---|---|---|---|
| 2D-QSAR | Uses topological and physicochemical descriptors. | Modeling anti-CVB3 activity of ([biphenyloxy]propyl)isoxazoles. | researchgate.net |
| 3D-QSAR (CoMFA) | Generates steric and electrostatic field contour maps. | Identifying structural requirements for Farnesoid X Receptor (FXR) agonists. | mdpi.comresearchgate.net |
| 3D-QSAR (CoMSIA) | Includes hydrophobic, H-bond donor, and acceptor fields. | Modeling anticancer activity of benzoxazole (B165842) derivatives. | rsc.org |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD is used to assess the stability of a docked complex, analyze conformational changes, and calculate binding free energies.
For isoxazole derivatives, MD simulations have been used to complement docking studies and validate the predicted binding modes. mdpi.comresearchgate.netacu.edu.in Simulations of isoxazole-based ligands complexed with targets like FXR have shown that the protein-ligand system remains stable over the simulation period (e.g., 100 ns), confirming that the docked pose is energetically favorable. researchgate.net These simulations can also reveal the importance of specific amino acid residues and water molecules in mediating the interaction.
Conformational analysis focuses on the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. For this compound, a key conformational feature is the dihedral angle between the phenyl ring and the isoxazole ring. Studies on related 3-phenylisoxazole (B85705) structures have shown this angle to be around 14°. nih.gov The flexibility around this bond, as well as the orientation of the 3-amino group, can be explored using computational methods to identify the lowest energy conformers, which are most likely to be the bioactive conformations.
Theoretical Studies on Reaction Mechanisms for Synthesis
The most common and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.comedu.krdnih.gov Theoretical studies are employed to investigate the mechanism of this reaction, including the nature of the transition state and the factors governing its regioselectivity.
The synthesis of this compound would likely involve the reaction of 4-tert-butylbenzonitrile (B1266226) oxide with an appropriate three-carbon synthon for the amino-substituted portion of the ring. The 1,3-dipolar cycloaddition is generally considered a concerted pericyclic reaction, proceeding through a single, aromatic-like transition state. chemtube3d.com However, computational studies, including DFT, have also explored stepwise mechanisms. For instance, a theoretical investigation of an electrochemical isoxazoline (B3343090) synthesis supported a stepwise, radical-mediated pathway over a concerted cycloaddition. nih.gov
DFT calculations can model the reaction pathway, locate the transition state structure, and calculate the activation energy. These theoretical models help to explain the observed regioselectivity of the cycloaddition. In the formation of a 3,5-disubstituted isoxazole, the reaction between a nitrile oxide and a terminal alkyne can yield two possible regioisomers. The observed outcome is governed by both steric and electronic factors, which can be rationalized through analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants. researchgate.net Theoretical studies provide a deeper understanding of these controlling factors, enabling chemists to predict and control the outcome of the synthesis of complex isoxazoles. mdpi.comnih.gov
Biological Activity Research and Mechanistic Insights into 5 4 Tert Butyl Phenyl Isoxazol 3 Amine Analogs
Investigation of Molecular Targets and Pathways
Research into the molecular basis of action for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine analogs has identified several key protein targets and pathways through which they exert their biological effects. These include the inhibition of crucial kinases involved in cancer progression, modulation of therapeutically relevant protein-protein interactions, and inhibition of enzymes associated with inflammation.
Kinase Inhibition Studies (e.g., FLT3, RET)
A significant area of investigation for analogs of this compound has been their activity as kinase inhibitors. The FMS-like tyrosine kinase 3 (FLT3) has emerged as a primary target. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.
Derivatives of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea have been synthesized and identified as potent FLT3 inhibitors. researchgate.netnih.gov One of the most prominent examples from this class is Quizartinib (AC220), which features the N-(5-tert-butyl-isoxazol-3-yl) moiety. nih.govdocumentsdelivered.com This compound is a highly potent and selective inhibitor of FLT3 kinase. nih.gov Mechanistically, these analogs function by inhibiting the phosphorylation of FLT3, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival. researchgate.netnih.gov Studies have demonstrated that these compounds exhibit significant inhibitory activity against FLT3-ITD, leading to apoptosis in cancer cells that harbor this mutation. researchgate.netnih.gov
The table below summarizes the activity of a representative N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analog against FLT3 and the FLT3-ITD-bearing MV4-11 cell line.
| Compound | Target Kinase | Cell Line | Activity | Reference |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | FLT3 | MV4-11 | High potency against FLT3-ITD, inhibits FLT3 phosphorylation, induces apoptosis. | researchgate.net |
| Quizartinib (AC220) | FLT3 | - | Potent and selective FLT3 inhibitor. | nih.gov |
While the 5-(tert-butyl)isoxazol-3-amine scaffold is prominent in FLT3 inhibitors, the broader isoxazole (B147169) core has also been explored for targeting other kinases, such as the REarranged during Transfection (RET) kinase, which is implicated in thyroid and lung cancers. For instance, a novel and specific RET inhibitor was identified from a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide scaffold. researchgate.net This compound demonstrated high metabolic stability and potent activity against wild-type RET and its gatekeeper mutant. researchgate.net This finding highlights the versatility of the isoxazole scaffold in the design of selective kinase inhibitors.
Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5)
Beyond kinase inhibition, isoxazole-containing molecules have been developed to modulate protein-protein interactions (PPIs), which represent a challenging but increasingly important class of drug targets. A key example is the inhibition of the interaction between the transcription factors GATA4 and NKX2-5. These transcription factors are crucial for heart development and are involved in the pathological remodeling of the heart in conditions like cardiac hypertrophy.
A potent small-molecule inhibitor of the GATA4-NKX2-5 interaction, identified as 3i-1000, features a phenylisoxazole carboxamide core. This compound disrupts the transcriptional synergy between GATA4 and NKX2-5. Further studies have shown that this inhibitor can attenuate myocardial structural changes and improve cardiac function in experimental models of heart injury. The mechanism involves the direct binding of the compound to GATA4, which in turn inhibits the protein-protein interaction with NKX2-5. This prevents the synergistic activation of cardiac genes associated with pathological hypertrophy.
Other Enzyme Inhibition Research (e.g., COX enzymes)
The isoxazole ring is a key structural feature in several cyclooxygenase (COX) enzyme inhibitors. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Valdecoxib, a potent and selective COX-2 inhibitor, is a well-known example that contains a 3-phenyl-5-(4-sulfonamidophenyl)isoxazole core. This demonstrates the utility of the phenylisoxazole scaffold in designing selective inhibitors for this enzyme class. The structural features of the isoxazole and its substituents are crucial for fitting into the active site of the COX-2 enzyme and achieving selective inhibition over the COX-1 isoform.
Cellular and In Vitro Activity Investigations
The effects of this compound analogs have been extensively studied in various cellular and in vitro models, providing crucial insights into their potential therapeutic applications, particularly in oncology.
Anti-proliferative Effects in Cancer Cell Lines (e.g., MV4-11, PC3)
Consistent with their mechanism as FLT3 inhibitors, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have demonstrated potent anti-proliferative and cytotoxic effects against cancer cell lines with FLT3 mutations. nih.gov The MV4-11 cell line, an AML line that is homozygous for the FLT3-ITD mutation, has been a key model for evaluating these compounds. researchgate.netnih.gov Studies have shown that these analogs can induce apoptosis in MV4-11 cells in a concentration-dependent manner. researchgate.netnih.gov For example, the compound N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea exhibited high cytotoxic selectivity against MV4-11 cells. researchgate.net
The table below presents data on the anti-proliferative activity of a representative analog in the MV4-11 cell line.
| Cell Line | Compound Type | Observed Effects | Reference |
| MV4-11 (AML) | N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analog | High cytotoxic selectivity, induction of apoptosis. | researchgate.net |
The anti-proliferative activity of isoxazole derivatives has also been investigated in other cancer types, such as prostate cancer. The PC3 cell line, a model for androgen-independent prostate cancer, has been shown to be susceptible to growth inhibition by various chemical agents. nih.govmdpi.com While direct studies on the anti-proliferative effects of this compound analogs on PC3 cells are not extensively reported in the reviewed literature, the broader class of isoxazole-containing compounds has shown activity against various tumor cell lines, suggesting potential for further investigation. nih.gov
Studies on Immunomodulatory Activities (e.g., Peripheral Blood Mononuclear Cells, Tumor Necrosis Factor-alpha production)
The immune system plays a critical role in both the progression and suppression of various diseases. Compounds that can modulate immune responses are of significant therapeutic interest. Key indicators of immunomodulatory activity include effects on peripheral blood mononuclear cells (PBMCs) and the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.
Despite the extensive research into the anti-cancer activities of this compound analogs, specific studies detailing their direct immunomodulatory effects on PBMCs or their ability to modulate TNF-α production are not prominently available in the current body of scientific literature. Therefore, no specific findings or data on these activities can be presented at this time. Further research is required to determine if this class of compounds possesses significant immunomodulatory properties.
Antimicrobial Investigations (antibacterial, antifungal, antiviral)
The isoxazole scaffold is a prominent feature in a variety of compounds demonstrating a broad spectrum of antimicrobial activities. researchgate.netbenthamdirect.commdpi.comnih.govmdpi.comresearchgate.netresearchgate.net Research into isoxazole derivatives has revealed their potential as antibacterial, antifungal, and antiviral agents, with the nature and position of substituents on the isoxazole ring playing a crucial role in their biological activity. mdpi.comresearchgate.net
Antibacterial Activity:
Numerous studies have highlighted the antibacterial properties of isoxazole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netijrrjournal.com For instance, a series of 5-(substituted phenyl)-3-phenylisoxazole derivatives were synthesized and showed notable antimicrobial activity. benthamdirect.com The presence of specific functional groups on the phenyl ring can significantly enhance the antibacterial efficacy of these compounds. researchgate.net
In one study, isoxazole-containing chalcones and their subsequent dihydropyrazole derivatives were evaluated for their antimicrobial potency. Chalcones bearing an isoxazole ring exhibited excellent antibacterial activity, with one compound containing a 2,4,6-trimethoxyphenyl ring showing greater potency than the standard drug ciprofloxacin (B1669076) against certain bacterial strains. mdpi.com Another study reported the synthesis of 3-(morpholinopyridyl)-5-substituted isoxazole derivatives, although these compounds showed inferior antibacterial activity compared to linezolid (B1675486), suggesting that specific structural features are necessary for potent effects.
The antibacterial mechanism of isoxazole derivatives often involves the inhibition of essential bacterial processes. ijrrjournal.com While the precise mechanism for all analogs is not fully elucidated, it is known that some isoxazole-containing drugs, like the antibiotic Cloxacillin, function by targeting bacterial cell wall synthesis.
Table 1: Antibacterial Activity of Selected Isoxazole Analogs
| Compound/Analog Series | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| 5-(substituted phenyl)-3-phenylisoxazoles | Various strains | Pronounced antimicrobial activity | benthamdirect.com |
| Isoxazole-containing chalcones | Gram-positive and Gram-negative bacteria | Potent antibacterial activity, in some cases exceeding ciprofloxacin | mdpi.com |
| 3-(morpholinopyridyl)-5-substituted isoxazoles | Staphylococcus aureus, MRSA, Staphylococcus epidermidis, Enterococcus faecalis, Escherichia coli | Inferior activity compared to linezolid (MIC >32 mg/L) | |
| Substituted isoxazoles | Erwinia carotovora | Demonstrated antibacterial activity | researchgate.net |
Antifungal Activity:
The antifungal potential of isoxazole derivatives has been extensively investigated, with many compounds showing efficacy against a range of fungal pathogens. researchgate.netmdpi.comtandfonline.com A notable study identified a trisubstituted isoxazole, MMV688766, which exhibited potent fungicidal activity against drug-resistant fungal pathogens, including the emerging threat Candida auris. nih.gov This compound was found to disrupt lipid homeostasis in fungal cells. nih.gov
In other research, newly synthesized 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols and their dihydroisoxazole (B8533529) counterparts were evaluated against Candida albicans, C. glabrata, and Aspergillus fumigatus. tandfonline.com The results indicated that phenyl-substituted derivatives were among the most active against an azole-resistant mutant of C. glabrata. tandfonline.com Furthermore, isoxazole-based heterocyclic compounds have been designed and synthesized with the specific aim of targeting Candida albicans, with some derivatives showing selective antifungal activity without affecting beneficial microbiota. mdpi.com
The structural features of isoxazole analogs, such as the presence of a thiazole (B1198619) moiety, have been shown to enhance anti-Candida activity. mdpi.com
Table 2: Antifungal Activity of Selected Isoxazole Analogs
| Compound/Analog Series | Fungal Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| Trisubstituted isoxazole MMV688766 | Candida auris and other evolutionarily divergent fungal pathogens | Potent fungicidal activity | nih.gov |
| 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols | Candida albicans, C. glabrata, Aspergillus fumigatus | Active, particularly phenyl-substituted derivatives against azole-resistant C. glabrata | tandfonline.com |
| Isoxazole-based heterocycles (PUB14, PUB17) | Candida albicans | Selective antifungal activity with low cytotoxicity | mdpi.com |
| Substituted isoxazoles | Colletotrichum gloeosporioides | Demonstrated antifungal activity | researchgate.net |
Antiviral Activity:
The isoxazole nucleus is also a key component in compounds with antiviral properties. nih.govresearchgate.net Research has demonstrated the potential of isoxazole-amide derivatives containing an acylhydrazone moiety as antiviral agents against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov In these studies, certain compounds exhibited superior curative, protective, and inactivation activities compared to the commercial antiviral agent Ningnanmycin. nih.gov
While much of the detailed research has focused on plant viruses, the broad biological activity of isoxazoles suggests their potential for development as antiviral agents against human pathogens as well. researchgate.netnih.gov
Mechanistic Elucidation of Biological Actions
The biological effects of isoxazole derivatives are underpinned by their ability to modulate fundamental cellular processes, including apoptosis, cell cycle progression, and key signal transduction pathways. nih.govresearchgate.netnih.gov
Apoptosis Induction and Cell Cycle Modulation
A significant body of research has demonstrated that isoxazole derivatives can exert antiproliferative effects by inducing programmed cell death (apoptosis) and arresting the cell cycle in cancer cells. nih.govresearchgate.netnih.govingentaconnect.comresearchgate.net
Apoptosis Induction:
Numerous studies have shown that various isoxazole analogs are potent inducers of apoptosis. nih.govresearchgate.netnih.govingentaconnect.comresearchgate.net For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activities in human erythroleukemic K562 cells, inducing both early and late apoptosis. nih.govnih.govingentaconnect.comresearchgate.net In some instances, these compounds induced apoptosis in over 50% of the cell population, with certain derivatives showing high levels of apoptotic effect at nanomolar or low micromolar concentrations. nih.gov The pro-apoptotic effects of these isoxazole derivatives were also observed in glioblastoma cell lines U251-MG and T98G, indicating a broader potential for anticancer activity. nih.govnih.govingentaconnect.comresearchgate.net The mechanism of apoptosis induction by isoxazole derivatives can involve the activation of caspases and an increase in the Bax/Bcl-2 ratio. researchgate.net
Table 3: Pro-apoptotic Activity of Selected Isoxazole Derivatives on K562 Cells
| Isoxazole Derivative | Concentration | Apoptotic Effect (% of cells) | Reference |
|---|---|---|---|
| Derivative 4 | 100 nM | 80.10 | nih.gov |
| Derivative 8 | 10 µM | 90.60 | nih.gov |
| Derivative 11 | 200 µM | 88.50 | nih.gov |
Cell Cycle Modulation:
In addition to inducing apoptosis, isoxazole derivatives have been shown to modulate the cell cycle, often leading to cell cycle arrest at specific phases. researchgate.netnih.govmdpi.comscbt.com This arrest prevents cancer cells from proliferating and can be a precursor to apoptosis. For instance, some isoxazole-based compounds have been found to cause cell cycle arrest in the G2/M phase in human lung cancer cells and glioblastoma cells. mdpi.com The downregulation of key cell cycle proteins, such as cyclin B1, has been correlated with this G2/M arrest. mdpi.com In other contexts, isoxazole derivatives have been observed to induce a G1 phase arrest. nih.gov The specific phase of cell cycle arrest can depend on the chemical structure of the isoxazole analog and the type of cancer cell being treated.
Signal Transduction Pathway Analysis
The anticancer effects of isoxazole derivatives are often mediated through their interaction with and modulation of critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. nih.govresearchgate.netnih.govnih.govnih.govwikipedia.orgcreative-diagnostics.comnih.govyoutube.comresearchgate.net
One of the key pathways implicated in the action of isoxazole compounds is the Wnt/β-catenin signaling pathway . nih.govnih.govyoutube.comresearchgate.net Aberrant activation of this pathway is a hallmark of many cancers. Certain isoxazole-containing compounds have been identified as inhibitors of this pathway. nih.gov They can act by disrupting the interaction between β-catenin and its coactivator BCL9, which is a crucial step for the transcriptional activity of β-catenin. youtube.com This disruption can lead to the degradation of nuclear β-catenin and a subsequent decrease in the expression of Wnt target genes that promote cell proliferation, such as c-Myc and cyclin D1. nih.gov
Another critical signaling cascade that is often targeted by anticancer agents, including potentially isoxazole derivatives, is the PI3K/Akt/mTOR pathway . researchgate.netnih.govnih.govwikipedia.orgcreative-diagnostics.com This pathway is a central regulator of cell survival, growth, and proliferation, and its overactivation is common in various cancers. nih.govwikipedia.org While direct studies on this compound are limited, the broader class of heterocyclic compounds, including isoxazoles, has been explored for their ability to inhibit this pathway. nih.gov Inhibition of the PI3K/Akt/mTOR pathway can lead to a reduction in cell proliferation and the induction of apoptosis. nih.govnih.gov
The ability of isoxazole analogs to modulate these and other signaling pathways underscores their potential as targeted therapeutic agents in oncology. Further research is needed to elucidate the specific interactions of this compound and its close analogs with these signaling cascades.
Structure Activity Relationship Sar Studies of 5 4 Tert Butyl Phenyl Isoxazol 3 Amine and Its Analogs
Impact of Substitution at the Isoxazole (B147169) Ring Positions (3, 4, 5)
The 3-amino group on the isoxazole ring is a critical functional group that plays a pivotal role in biological recognition, often serving as a key interaction point or a handle for further chemical modification. In the context of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine analogs developed as FLT3 inhibitors, this amino group is essential. It serves as the attachment point for a phenylurea moiety, which is crucial for the compound's inhibitory activity. nih.gov
SAR studies on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives revealed that the urea (B33335) linker, formed from the 3-amino group, correctly orients the second phenyl ring to interact with the kinase binding site. The hydrogen-bonding capacity of the urea NH groups is fundamental to the ligand's binding affinity. The development of potent inhibitors like AC220 (Quizartinib) highlights the importance of the 3-amino group as a foundation for constructing the pharmacophore necessary for potent FLT3 inhibition. acs.orgnih.gov The synthesis of related compounds often involves the reaction of the 3-amino-5-phenylisoxazole core with various isocyanates, demonstrating its role as a versatile synthetic handle. rsc.org
The substituent at the C5 position of the isoxazole ring significantly influences the compound's activity and selectivity. The 5-aryl moiety, specifically the 4-tert-butylphenyl group, is a key feature in many potent analogs. The tert-butyl group is a bulky, lipophilic substituent that can occupy hydrophobic pockets within a target's binding site, thereby enhancing binding affinity. nih.gov
In the development of FLT3 inhibitors, the N-(5-(tert-butyl)isoxazol-3-yl) core was identified as a privileged scaffold. nih.govnih.gov The tert-butyl group at this position was found to be optimal for potency. Analogs where this group was replaced or modified often showed reduced activity, indicating that both its size and lipophilicity are important for effective interaction with the target enzyme. The 5-aryl group as a whole helps to anchor the molecule in the active site, and the specific substitution pattern on this phenyl ring can fine-tune the electronic and steric properties of the entire ligand.
Modifications to the 5-phenyl ring provide another avenue for optimizing biological activity. The electronic nature and position of substituents can modulate the compound's interaction with its target. For instance, in a series of antitubercular isoxazoles, the introduction of electron-withdrawing groups like fluorine or a trifluoromethyl group at the para-position (position 4) of the 5-phenyl ring was shown to enhance cytotoxic activity against cancer cell lines. nih.gov
General SAR studies on isoxazoles have shown that antibacterial activity can be enhanced by the presence of methoxy, dimethylamino, and bromine groups on the C5 phenyl ring. ijpca.org This suggests that a combination of steric bulk, lipophilicity, and electronic effects on this ring system can be strategically manipulated to improve biological outcomes.
The following table summarizes the effects of various substitutions on the 5-phenyl ring on the biological activity of isoxazole derivatives, based on findings from different studies.
| Substituent on 5-Phenyl Ring | Position | Observed Effect | Biological Activity |
| Fluorine (F) | 4- (para) | Promotes cytotoxicity | Anticancer |
| Trifluoromethyl (CF3) | 4- (para) | Promotes cytotoxicity | Anticancer |
| Methoxy (OCH3) | C5-Phenyl | Enhances activity | Antibacterial |
| Dimethylamino (N(CH3)2) | C5-Phenyl | Enhances activity | Antibacterial |
| Bromine (Br) | C5-Phenyl | Enhances activity | Antibacterial |
Conformational Aspects and Molecular Shape in SAR
The relative orientation of the phenyl ring at the C5 position with respect to the isoxazole ring can influence how the molecule fits into a binding pocket. Docking studies on related isoxazole inhibitors have shown that specific dihedral angles between the heterocyclic and aromatic rings are favored for optimal binding. researchgate.net Steric hindrance introduced by bulky substituents can restrict rotation around single bonds, locking the molecule into a more rigid, bioactive conformation. This rigidity can reduce the entropic penalty upon binding, leading to higher affinity. nih.gov The planarity or non-planarity of the system can dictate the potential for π-π stacking interactions with aromatic residues in the active site, further contributing to binding energy.
Design Principles for Modulating Biological Activity
Based on extensive SAR studies, several key design principles have emerged for modulating the biological activity of this compound analogs: researchgate.netresearchgate.netmdpi.com
Preservation of the 3-Amino Group as a Linker: The 3-amino group is a critical attachment point for building out the pharmacophore. Modifications should utilize this position to introduce functionalities that can form key interactions, such as hydrogen bonds, with the target. rsc.org
Optimization of the C5-Substituent: The 5-position is key for potency and selectivity. A bulky, hydrophobic group like tert-butyl on the 5-phenyl ring is often optimal for occupying hydrophobic pockets. The 5-aryl moiety serves as an anchor, and its properties should be tailored to the specific topology of the target's active site.
Conformational Constraint: Introducing structural elements that limit conformational flexibility can lock the molecule in its bioactive conformation, enhancing binding affinity. This can be achieved through the introduction of specific linkers or bulky groups that restrict bond rotation.
These principles have guided the development of potent and selective inhibitors based on the isoxazole scaffold, demonstrating the power of rational drug design in medicinal chemistry. rsc.orgmdpi.com
Advanced Analytical Methodologies for Research on 5 4 Tert Butyl Phenyl Isoxazol 3 Amine
Spectroscopic Characterization for Structural Confirmation in Research
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed "fingerprint" of its chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The signals from the aromatic protons on the phenyl ring typically appear as doublets, characteristic of a 1,4-disubstituted (para) system. rsc.org The lone proton on the isoxazole (B147169) ring would present as a singlet, and the protons of the tert-butyl group would yield a sharp, strong singlet due to their chemical equivalence. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals are expected for the carbons of the tert-butyl group, the aromatic ring, and the isoxazole ring. rsc.orgamazonaws.comresearchgate.net The quaternary carbon of the tert-butyl group and the carbons of the isoxazole ring directly bonded to nitrogen and oxygen atoms would have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference (e.g., TMS). Data is based on analysis of similar structures. rsc.orgamazonaws.comresearchgate.net
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.70 | Doublet | 2H, Aromatic protons ortho to isoxazole |
| ¹H | ~7.50 | Doublet | 2H, Aromatic protons ortho to tert-butyl |
| ¹H | ~6.10 | Singlet | 1H, Isoxazole C4-H |
| ¹H | ~4.50 | Broad Singlet | 2H, Amine (-NH₂) |
| ¹H | ~1.35 | Singlet | 9H, tert-Butyl (-C(CH₃)₃) |
| ¹³C | ~170 | Singlet | Isoxazole C3-N |
| ¹³C | ~168 | Singlet | Isoxazole C5-Ar |
| ¹³C | ~155 | Singlet | Aromatic C-tert-butyl |
| ¹³C | ~128 | Singlet | Aromatic C-isoxazole |
| ¹³C | ~126 | Singlet | Aromatic CH |
| ¹³C | ~125 | Singlet | Aromatic CH |
| ¹³C | ~95 | Singlet | Isoxazole C4 |
| ¹³C | ~35 | Singlet | tert-Butyl quaternary C |
| ¹³C | ~31 | Singlet | tert-Butyl CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum for this compound would display characteristic absorption bands confirming the presence of the primary amine, the aromatic ring, and the tert-butyl group. rsc.org
Key expected absorptions include two distinct N-H stretching bands in the range of 3200-3500 cm⁻¹, which is a hallmark of a primary amine (-NH₂). An N-H bending vibration is also expected around 1580-1650 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl and isoxazole rings are found in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching from the tert-butyl group will be observed below 3000 cm⁻¹.
Table 2: Predicted Characteristic Infrared (IR) Absorption Bands Data is based on established correlation tables for functional groups. rsc.org
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch | tert-Butyl Group |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic & Isoxazole Rings |
| 1365 | C-H Bend (Symmetric) | tert-Butyl Group |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₁₃H₁₆N₂O, corresponding to a molecular weight of 216.28 g/mol . achmem.com
In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum is also highly informative. A characteristic and prominent fragmentation for this molecule would be the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation, resulting in a significant peak at [M-15]⁺. researchgate.net Further fragmentation of the isoxazole and phenyl rings would yield additional diagnostic ions.
Table 3: Predicted Mass Spectrometry Data Based on the molecular formula C₁₃H₁₆N₂O. achmem.comresearchgate.net
| m/z (Predicted) | Ion Identity | Description |
|---|---|---|
| 216.13 | [M]⁺ | Molecular Ion |
| 201.10 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. iucr.orgresearchgate.net
An X-ray crystal structure of this compound would confirm the planarity of the isoxazole and phenyl rings and reveal the dihedral angle between them. researchgate.net Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the amine group, that govern the crystal packing. This information is crucial for understanding the solid-state properties of the material. While a specific crystal structure for this exact compound is not publicly available, analysis of related isoxazole derivatives demonstrates the power of this technique in confirming molecular geometry. iucr.orgresearchgate.net
Chromatographic Techniques for Purification and Analysis in Research
Chromatographic methods are essential for separating the target compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would typically be employed. pku.edu.cn
In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the two phases. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram, typically detected using a UV detector set to a wavelength where the aromatic system absorbs strongly.
Table 4: Representative HPLC Method for Analysis This table outlines a typical starting point for method development. pku.edu.cn
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid or trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Column Chromatography
Column chromatography stands as a cornerstone technique for the purification of synthesized intermediates and final products in isoxazole chemistry, including this compound and its analogues. This liquid chromatography method is indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during a chemical reaction. The separation is predicated on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.
In the context of research involving this compound, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and versatility. jocpr.comnih.gov The choice of mobile phase, or eluent, is critical and is determined empirically to achieve optimal separation. Typically, a solvent system of low to moderate polarity is used, with the polarity being gradually increased to facilitate the elution of the desired compound from the column.
Research on various isoxazole derivatives demonstrates the utility of different solvent systems for effective purification via column chromatography. For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) are frequently used, with the ratio adjusted to control the elution profile. jocpr.comunifi.it Other common solvent systems include combinations of hexane and dichloromethane, or methanol (B129727) and dichloromethane, particularly for more polar compounds. mdpi.comamazonaws.com The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the purified product. jocpr.com
While specific documented purification protocols for this compound are not extensively detailed in publicly available literature, the general methodologies applied to structurally similar isoxazoles provide a robust framework. For example, in the synthesis of various isoxazole derivatives, crude reaction mixtures are often subjected to silica gel column chromatography to yield the pure compounds. nih.gov The selection of eluent systems, such as an increasing polarity gradient of n-hexane and ether, has proven effective in isolating isoxazole products. nih.gov
The following interactive data table summarizes typical column chromatography conditions reported for the purification of various isoxazole derivatives, which can be extrapolated for the purification of this compound.
| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |
| Silica Gel (100-200 mesh) | Hexane / Ethyl Acetate | Isoxazole Derivatives | jocpr.com |
| Silica Gel | Hexane / Ethyl Acetate (5:1) | Isoxazole and Isoxazoline (B3343090) Derivatives | unifi.it |
| Silica Gel | n-hexane / Ether (increasing polarity) | Substituted Isoxazoles | nih.gov |
| Silica Gel | Methanol / Dichloromethane | N-(5-tert-butyl-isoxazol-3-yl) urea (B33335) derivatives | amazonaws.com |
| Silica Gel | Hexane / Dichloromethane (3:1) | Condensed Isoxazole Derivatives | mdpi.com |
| Silica Gel (200-300 mesh) | Ethyl Acetate / Petroleum Ether | Isoxazole/Isoxazoline-Fused Ketones | nih.gov |
| Silica Gel | Petroleum Ether / Diethyl Ether (80:20) | Fluorinated Isoxazole Derivatives | iucr.orgnih.gov |
These examples underscore the adaptability of column chromatography as a purification technique in isoxazole synthesis. The precise conditions, including the choice of silica gel mesh size and the specific gradient of the mobile phase, would be optimized for the purification of this compound based on its specific polarity and the nature of the impurities present in the crude reaction mixture.
Future Perspectives and Emerging Trends in Isoxazole Research
Development of Novel Synthetic Strategies for Complex Isoxazole (B147169) Derivatives
The synthesis of isoxazoles has evolved significantly, with numerous methods available for the construction of this versatile heterocyclic ring. nih.govnih.govrsc.org Traditional methods often rely on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine (B1172632) with β-dicarbonyl compounds. researchgate.net However, the demand for more complex and functionally diverse isoxazole derivatives, such as analogs of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, has spurred the development of novel synthetic strategies.
Recent advances have focused on improving efficiency, regioselectivity, and sustainability. nih.govrsc.org Key emerging trends include:
Transition Metal-Catalyzed Cycloadditions: These methods offer greater control over the regioselectivity of the cycloaddition reaction, enabling the synthesis of specific isoxazole isomers that may be difficult to obtain through traditional means. nih.govrsc.org
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources, such as microwave and ultrasound irradiation, is becoming increasingly prevalent in isoxazole synthesis. mdpi.com These approaches not only reduce the environmental impact but can also lead to shorter reaction times and higher yields. mdpi.com
Regioselective Functionalization: Techniques for the direct and selective modification of the isoxazole ring are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov This allows for the fine-tuning of the biological activity of lead compounds like this compound.
One-Pot and Multicomponent Reactions: These strategies streamline the synthetic process by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. mdpi.com
A reliable procedure for accessing a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed, where the regioselectivity is controlled by reaction temperature and pH. organic-chemistry.org This methodology could be instrumental in the scalable synthesis of this compound and its analogs. Furthermore, a novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles involving the oxidation of 3-aminoisoxazolines has been described, offering another efficient route to this class of compounds. nih.gov
Table 1: Comparison of Synthetic Strategies for Isoxazole Derivatives
| Strategy | Advantages | Disadvantages |
| Traditional Cycloaddition | Well-established, readily available starting materials. | Can suffer from poor regioselectivity and harsh reaction conditions. |
| Transition Metal-Catalysis | High regioselectivity, milder reaction conditions. | Cost and toxicity of metal catalysts can be a concern. |
| Green Chemistry Approaches | Environmentally friendly, often faster reaction times and higher yields. | May require specialized equipment (e.g., microwave reactors). |
| Regioselective Functionalization | Allows for late-stage diversification of complex molecules. | Can be challenging to achieve high selectivity. |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste and purification steps. | Can be difficult to optimize for complex substrates. |
Discovery of New Biological Targets and Pathways for Isoxazole-Based Probes
Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govijpca.org This versatility stems from the ability of the isoxazole ring to interact with a wide range of biological targets. While the specific biological targets of this compound are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights into its potential therapeutic applications.
For instance, aminoisoxazole-based derivatives have been identified as modulators of the TRPM8 channel, which is involved in cold-evoked analgesia. nih.gov Some of these compounds were found to be significantly more potent than menthol. nih.gov Isoxazole derivatives have also been investigated as inhibitors of sirtuins (SIRT1/SIRT2), with some exhibiting potent cytotoxicity in lymphoma and epithelial cancer cell lines. nih.gov
The exploration of new biological targets for isoxazole-based probes is an active area of research. Emerging areas of interest include:
Kinase Inhibition: Many isoxazole-containing compounds have been developed as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. bohrium.com
Epigenetic Targets: There is growing interest in developing isoxazole-based molecules that can modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs), which play a crucial role in gene expression. bohrium.com
Neglected Tropical Diseases: Isoxazole derivatives are being investigated as potential treatments for diseases like leishmaniasis and Chagas disease, which disproportionately affect developing countries. nih.gov
The development of isoxazole-based chemical probes will be instrumental in identifying and validating new biological targets and elucidating their roles in disease pathways.
Integration of Computational and Experimental Approaches in Rational Design
The rational design of new drugs is increasingly reliant on the integration of computational and experimental methods. nih.gov This synergistic approach allows for the more efficient identification and optimization of lead compounds. In the context of isoxazole research, computational tools are being used to:
Predict Biological Activity: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new isoxazole derivatives based on their chemical structure.
Identify Potential Drug Targets: Molecular docking simulations can be used to predict how isoxazole-based compounds will bind to specific biological targets, helping to identify new therapeutic opportunities. nih.gov
Optimize Lead Compounds: Computational methods can be used to guide the modification of lead compounds, such as this compound, to improve their potency, selectivity, and pharmacokinetic properties.
For example, molecular docking simulations have been used to suggest that certain oxazole-isoxazole carboxamides could act as herbicide safeners by competing with chlorsulfuron (B1668881) in the active site of acetolactate synthase. nih.gov Spectroscopic characterization of 3-aminoisoxazole (B106053), a related compound, has been supported by detailed computational studies, highlighting the power of combining experimental and theoretical approaches. nih.gov
The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for accelerating the discovery of new isoxazole-based therapeutics.
Challenges and Opportunities in Isoxazole Research
Despite the significant progress in isoxazole research, several challenges remain. The regioselective synthesis of specific isoxazole isomers can still be a significant hurdle. organic-chemistry.org Furthermore, predicting the in vivo efficacy and potential toxicity of new isoxazole-based compounds remains a complex task.
However, these challenges also present exciting opportunities for future research. The development of more sophisticated synthetic methodologies and more accurate predictive models will be crucial for overcoming these obstacles. The vast chemical space of isoxazole derivatives remains largely unexplored, offering a rich source of potential new drug candidates.
The unique structural and electronic properties of the isoxazole ring, including its ability to participate in various non-covalent interactions, make it a privileged scaffold in drug discovery. bohrium.comresearchgate.net As our understanding of the biological roles of isoxazoles continues to grow, so too will the opportunities for developing novel and effective therapies for a wide range of diseases. The compound this compound represents a valuable starting point for the exploration of this promising chemical space.
Table 2: Investigated Biological Activities of Isoxazole Derivatives
| Biological Activity | Examples of Investigated Targets/Pathways |
| Anticancer | Kinase inhibition (e.g., EGFR-TK), Hsp90 inhibition, sirtuin inhibition, antiproliferative effects. nih.govbohrium.comespublisher.comnih.govresearchgate.net |
| Anti-inflammatory | COX and 5-LOX inhibition. nih.gov |
| Antimicrobial | Inhibition of bacterial and fungal growth. ijpca.org |
| Antiviral | Inhibition of viral replication. nih.gov |
| Neurological | Modulation of TRPM8 channels, potential for treating Alzheimer's disease. nih.govnih.gov |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth. ijpca.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate formation. For example, phenyl chloroformate reacts with 5-(tert-butyl)isoxazol-3-amine in dichloromethane (DCM) and tetrahydrofuran (THF) under sodium bicarbonate catalysis at room temperature, yielding phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate with subsequent purification via cyclohexane recrystallization . Another route involves coupling with thieno[3,2-d]pyrimidine derivatives using DMF as a solvent under reflux, achieving 85% yield after recrystallization . Key factors include solvent polarity, temperature control, and stoichiometric ratios of reagents.
Q. How can NMR spectroscopy confirm the structure of this compound and its derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. For example, the tert-butyl group in this compound appears as a singlet at δ 1.19 ppm (¹H NMR) and δ 31.77 ppm (¹³C NMR) in DMSO-d₆. The isoxazole ring protons resonate at δ 6.96 ppm (¹H NMR), while aromatic protons in derivatives like N-(5-(tert-butyl)isoxazol-3-yl)acetamide show distinct splitting patterns due to substituent effects . Integration ratios and coupling constants further confirm regiochemistry.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin contact. Work in a fume hood to prevent inhalation of dust or vapors. Waste should be segregated and disposed via certified hazardous waste services. Sodium bicarbonate or activated carbon can neutralize spills .
Advanced Research Questions
Q. How can contradictory LC-MS and HPLC data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from ionization efficiency (LC-MS) vs. UV detection (HPLC). For example, LC-MS ([M+H]⁺ = 406.3) may detect trace impurities undetected by HPLC (100% purity at tR = 7.53 min) . Cross-validate using high-resolution mass spectrometry (HRMS) and diode-array detection (DAD) to confirm purity. Adjust mobile phase composition (e.g., acetonitrile:water gradients) to improve separation.
Q. What computational tools assist in structural elucidation of this compound derivatives?
- Methodological Answer : SHELX programs are used for single-crystal X-ray diffraction refinement. WinGX integrates SHELXL for small-molecule refinement and ORTEP for visualizing anisotropic displacement ellipsoids . For computational modeling, density functional theory (DFT) can predict NMR chemical shifts and optimize geometry, aiding in assignment of complex spectra.
Q. How can cyclization of intermediates in this compound derivatives be optimized?
- Methodological Answer : Cyclization efficiency depends on acid catalysts and solvent choice. For example, thiourea intermediates derived from aryl isothiocyanates cyclize with 30% formaldehyde and HCl in DMF at 90–95°C to form oxadiazinane-thiones (4 h, 70–85% yield) . Microwave-assisted synthesis reduces reaction time by 50% while maintaining yield. Monitor progress via TLC (hexane:ethyl acetate, 3:1).
Q. How do electronic effects of the tert-butyl group influence reactivity in SAR studies?
- Methodological Answer : The tert-butyl group enhances steric bulk, reducing metabolic degradation and improving pharmacokinetics. In kinase inhibition assays, derivatives like N-(5-(tert-butyl)isoxazol-3-yl)-2-(4-(thieno[3,2-d]pyrimidin-4-yl)phenyl)acetamide show enhanced binding to TRK receptors due to hydrophobic interactions . Substituent effects can be quantified via Hammett σpara values or computational electrostatic potential maps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
